An In-depth Technical Guide to 4'-Nitrobenzanilide
An In-depth Technical Guide to 4'-Nitrobenzanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Nitrobenzanilide, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
4'-Nitrobenzanilide, with the CAS Number 3393-96-2 , is an organic compound that serves as a valuable building block in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2] Its IUPAC name is N-(4-nitrophenyl)benzamide .[3][4]
Table 1: Physicochemical Properties of 4'-Nitrobenzanilide
| Property | Value | Reference |
| CAS Number | 3393-96-2 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [3][4][5] |
| Molecular Weight | 242.23 g/mol | [3][4][5] |
| Melting Point | 202-204 °C | |
| Appearance | White to orange to green powder/crystal | |
| Solubility | Soluble in DMSO. Low solubility in water (2.2 µg/mL at pH 7.4). | [3] |
| Density | 1.344 g/cm³ | |
| Boiling Point | 327 °C at 760 mmHg | |
| Flash Point | 199 °C | [1] |
Spectroscopic Data
The structural characterization of 4'-Nitrobenzanilide is well-documented through various spectroscopic techniques.
Table 2: Spectroscopic Data Summary for 4'-Nitrobenzanilide
| Technique | Key Data and Observations | Source |
| ¹H NMR | Spectra are available for review. | [6] |
| ¹³C NMR | Spectra are available for review. | |
| IR Spectroscopy | Key peaks corresponding to N-H, C=O (amide), and N-O (nitro) stretching are identifiable. | [3][7][8] |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 242. Key fragments at m/z 105 and 77. | [3] |
| UV/Visible Spectroscopy | Spectral data is available for analysis. |
Synthesis of 4'-Nitrobenzanilide
4'-Nitrobenzanilide is typically synthesized via the acylation of 4-nitroaniline with benzoyl chloride.
Experimental Protocol: Synthesis of 4'-Nitrobenzanilide
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-nitroaniline
-
Benzoyl chloride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Toluene or a similar inert solvent
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-nitroaniline in a suitable volume of anhydrous toluene.
-
Addition of Base: Add a slight molar excess of a base, such as pyridine, to the solution. This will act as a scavenger for the HCl produced during the reaction.
-
Addition of Acylating Agent: Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with water to remove the hydrochloride salt of the base.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4'-Nitrobenzanilide as a crystalline solid.
-
Characterization: Dry the purified product and characterize it using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: Synthesis of 4'-Nitrobenzanilide.
Applications in Research and Drug Development
4'-Nitrobenzanilide is a versatile intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized, making it a key precursor for the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: It serves as a building block for the creation of novel drug candidates.[2] The benzanilide scaffold is present in a number of biologically active compounds.
-
Dye Manufacturing: It is used in the synthesis of various dyes.[1]
-
Materials Science: It is employed in the development of new materials with specific properties.[2]
While 4'-Nitrobenzanilide itself is not typically the final active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery. The nitroaromatic group, in general, is a known pharmacophore and can be found in various antimicrobial and antiparasitic drugs.[9]
Safety and Handling
4'-Nitrobenzanilide should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information for 4'-Nitrobenzanilide
| Hazard Class | Category | Signal Word | Hazard Statement |
| Serious eye damage/eye irritation | 2A | Warning | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
It is recommended to consult the full Safety Data Sheet (SDS) before handling this chemical.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 4'-Nitrobenzanilide.
Caption: General experimental workflow.
References
- 1. 4'-Nitrobenzanilide | 3393-96-2 | DAA39396 | Biosynth [biosynth.com]
- 2. youtube.com [youtube.com]
- 3. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-Nitrobenzanilide [webbook.nist.gov]
- 6. 4'-NITROBENZANILIDE(3393-96-2) 1H NMR [m.chemicalbook.com]
- 7. 4'-NITROBENZANILIDE(3393-96-2) IR2 spectrum [chemicalbook.com]
- 8. 4'-Nitrobenzanilide [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
